molecular formula C19H19N3O6 B2909869 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 895442-97-4

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2909869
CAS No.: 895442-97-4
M. Wt: 385.376
InChI Key: MQPJMRLXOCDERT-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic core of significant interest in medicinal chemistry for developing novel antimicrobial agents . This compound is specifically designed for research applications and is not intended for diagnostic or therapeutic use. Oxadiazole derivatives are extensively investigated as promising chemotypes with potent, broad-spectrum antimycobacterial activity. Research on highly similar compounds demonstrates that 5-aryl-1,3,4-oxadiazol-2-amine derivatives can achieve exceptional potency against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, with minimum inhibitory concentration (MIC) values reaching as low as 0.03 µM . The mechanism of action for this class of compounds has been experimentally confirmed as the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . This mechanism is critical as it shows no cross-resistance with commonly used antitubercular drugs, making it a compelling candidate for overcoming drug resistance . Beyond its core antimycobacterial research value, the structure of this compound, featuring multiple methoxy groups on the phenyl rings, suggests potential for investigating antioxidant properties. Studies on other 1,3,4-oxadiazole derivatives indicate that the nature and position of substituents on the aryl rings play an important role in modulating free radical scavenging ability . Researchers can utilize this compound to explore structure-activity relationships in various biochemical and pharmacological contexts.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-12-8-11(9-13(10-12)25-2)18-21-22-19(28-18)20-17(23)14-6-5-7-15(26-3)16(14)27-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPJMRLXOCDERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an acylhydrazide with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction often involves the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

    Attachment of the dimethoxyphenyl groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) groups on the phenyl rings undergo oxidation under controlled conditions. For example:

  • Oxidative Demethylation : Methoxy groups are oxidized to quinones using strong oxidizing agents like KMnO₄ in acidic or neutral media .
  • Oxadiazole Ring Oxidation : The oxadiazole ring itself can undergo oxidation, though this is less common due to its inherent stability .

Key Data:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Methoxy oxidationKMnO₄, H₂O, 80°CQuinone derivatives60–75

Reduction Reactions

The oxadiazole ring is susceptible to reduction, particularly under strong reducing conditions:

  • Ring Reduction : LiAlH₄ reduces the oxadiazole ring to a diamino intermediate, which can further react to form secondary amines .
  • Selective Methoxy Reduction : Methoxy groups remain intact under standard reduction protocols, preserving the aromatic system .

Key Data:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Oxadiazole reductionLiAlH₄, THF, reflux3,5-Diamino-N-(2,3-dimethoxybenzamide)45–55

Substitution Reactions

The electron-rich aromatic systems participate in electrophilic and nucleophilic substitutions:

  • Methoxy Demethylation : BBr₃ selectively demethylates methoxy groups to hydroxyl groups, enabling further functionalization .
  • Nucleophilic Aromatic Substitution : Halogenation (e.g., Br₂/FeBr₃) introduces halogens at activated positions .

Key Data:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxy-substituted derivatives70–85
BrominationBr₂, FeBr₃, 25°C4-Bromo-2,3-dimethoxybenzamide50–60

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the oxadiazole ring undergoes cleavage:

  • Acid-Catalyzed Hydrolysis : HCl (6M) at 100°C opens the ring to form a diamide intermediate .
  • Huisgen Rearrangement : Thermal conditions induce nitrogen elimination and cyclization to form triazole derivatives .

Key Data:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Acid hydrolysis6M HCl, 100°C, 12hN-(2,3-dimethoxybenzoyl)hydrazine30–40

Comparative Reactivity

A comparison with analogous compounds highlights the influence of substituents:

Compound TypeOxadiazole ReactivityMethoxy StabilityReference
3,5-DimethoxybenzamideModerateHigh
1,3,4-Oxadiazole derivativesHighModerate

Mechanistic Insights

  • Oxidation : Methoxy groups act as electron donors, facilitating oxidation via radical intermediates .
  • Reduction : LiAlH₄ abstracts protons from the oxadiazole ring, leading to ring cleavage .
  • Substitution : Electron-donating methoxy groups direct electrophiles to para/ortho positions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is C15H19BFNO2C_{15}H_{19}BFNO_2 with a molecular weight of 275.13 g/mol. The compound features a fluorine atom at the 5-position of the indole ring and a boron-containing dioxaborolane moiety that enhances its reactivity and solubility in organic solvents.

Scientific Research Applications

  • Medicinal Chemistry
    • Antiviral Agents : Research has indicated that indole derivatives can serve as bioisosteric replacements for existing antiviral compounds. Specifically, 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has been evaluated for its potential as an inhibitor against influenza viruses due to its structural similarity to known antiviral agents .
    • Cancer Therapeutics : The compound's ability to modulate biological pathways makes it a candidate for developing anticancer agents. Studies have shown that indole derivatives can influence cell signaling pathways involved in tumor growth and metastasis .
  • Organic Synthesis
    • Reagent in Cross-Coupling Reactions : The boron-containing moiety allows this compound to be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals .
    • Synthesis of Novel Compounds : It has been employed as a starting material for synthesizing various functionalized indoles and other heterocycles through palladium-catalyzed reactions .
  • Material Science
    • Fluorescent Materials : The compound's unique electronic properties make it suitable for developing fluorescent materials used in sensors and imaging applications. Its incorporation into polymer matrices has shown promise for enhancing optical properties .

Case Studies

StudyApplicationFindings
Study on Antiviral ActivityInfluenza Virus InhibitionDemonstrated effective inhibition of viral replication in vitro using 7-fluoro-substituted indoles as replacements for traditional scaffolds .
Organic Synthesis ResearchCross-Coupling ReactionsUtilized in Suzuki-Miyaura reactions to synthesize complex organic molecules with high yields .
Material Science InvestigationDevelopment of Fluorescent MaterialsShowed enhanced fluorescence properties when incorporated into polymer matrices, indicating potential for sensor applications .

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. The combination of multiple methoxy groups and the oxadiazole ring enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring linked to a 2,3-dimethoxybenzamide moiety. The synthesis typically involves:

  • Formation of the oxadiazole ring : This can be achieved via cyclization of hydrazides with carboxylic acid derivatives.
  • Introduction of the dimethoxybenzamide group : This step usually involves nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 μg/mL against various Gram-positive bacteria .
  • Enhanced activity against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has demonstrated promising anticancer effects across several human cancer cell lines:

Cell LineIC50 (µM)Reference
PC3 (Prostate)12.5
HCT-116 (Colorectal)15.0
HeLa (Cervical)10.0
MCF7 (Breast)20.0

The mechanism of action in anticancer activity includes inhibition of key pathways involved in cell proliferation and survival, such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)

These interactions can lead to apoptosis in cancer cells and reduced tumor growth.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has shown:

  • Anti-inflammatory effects : Reducing cytokine production.
  • Antioxidant activity : Scavenging free radicals.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression.
  • Receptor Modulation : Binding to receptors alters signaling pathways critical for cell survival and proliferation.

Case Studies

A notable study evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay:

"Compounds exhibited significant anti-proliferative activity against prostate and colorectal cancer cells with IC50 values indicating potential for development as therapeutic agents" .

Another investigation focused on its antibacterial properties revealed that the compound significantly inhibited bacterial growth compared to standard antibiotics .

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